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molecular formula C11H13NO4 B071088 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine CAS No. 173189-83-8

2-hydroxy-N-(3,5-dimethylbenzoyl)glycine

Cat. No. B071088
M. Wt: 223.22 g/mol
InChI Key: POECXKASFUHLAP-UHFFFAOYSA-N
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Patent
US05977075

Procedure details

A mixture of 3,5-dimethylbenzamide (22.6 g, 0.15 mol) and glyoxylic acid monohydrate (15.3 g, 0.17 mol) in acetone (120 ml) is heated under nitrogen atmosphere at reflux for 6 h. The solvent is evaporated in vacuo to give 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. To a solution of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in methanol (350 ml) is added concentrated sulfuric acid (4.6 ml) at room temperature. The mixture is stirred for 2 days and then concentrated in vacuo. The residue is diluted with ethyl acetate, washed with two portions of saturated sodium bicarbonate solution and with two portions of brine. The organic layer is dried over magnesium sulfate and concentrated in vacuo to give 2-methoxy-N-(3,5-dimethyl benzoyl)glycine methyl ester.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([NH2:7])=[O:6].O.[C:13]([OH:17])(=[O:16])[CH:14]=[O:15]>CC(C)=O>[OH:15][CH:14]([C:13]([OH:17])=[O:16])[NH:7][C:5](=[O:6])[C:4]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([CH3:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
CC=1C=C(C(=O)N)C=C(C1)C
Name
Quantity
15.3 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(NC(C1=CC(=CC(=C1)C)C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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